molecular formula C11H17FN2OS B13727714 N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide

N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B13727714
M. Wt: 244.33 g/mol
InChI Key: BAWJTWRNDKQESC-UOCSPZAXSA-N
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Description

N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide is a chemical compound with the molecular formula C11H17FN2OS This compound is known for its unique structural properties, which include a fluoropyridine moiety and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic route described above. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluoropyridine ring .

Scientific Research Applications

N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The fluoropyridine moiety can bind to enzymes or receptors, modulating their activity. The sulfinamide group may also play a role in the compound’s biological effects by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide
  • N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide

Uniqueness

N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide is unique due to the presence of the fluorine atom on the pyridine ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its chloro- and bromo- analogs .

Properties

Molecular Formula

C11H17FN2OS

Molecular Weight

244.33 g/mol

IUPAC Name

N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C11H17FN2OS/c1-8(14-16(15)11(2,3)4)10-6-5-9(12)7-13-10/h5-8,14H,1-4H3/t8-,16?/m0/s1

InChI Key

BAWJTWRNDKQESC-UOCSPZAXSA-N

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)F)NS(=O)C(C)(C)C

Canonical SMILES

CC(C1=NC=C(C=C1)F)NS(=O)C(C)(C)C

Origin of Product

United States

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